molecular formula C23H16ClN5O B11218800 1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218800
M. Wt: 413.9 g/mol
InChI Key: ZGGKAZNVRCPTBD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl and a 4-phenoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: NaH, K2CO3, DMF, DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of protein kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of 4-chlorophenyl and 4-phenoxyphenyl groups enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C23H16ClN5O

Molecular Weight

413.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H16ClN5O/c24-16-6-10-18(11-7-16)29-23-21(14-27-29)22(25-15-26-23)28-17-8-12-20(13-9-17)30-19-4-2-1-3-5-19/h1-15H,(H,25,26,28)

InChI Key

ZGGKAZNVRCPTBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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